4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)
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Overview
Description
4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) is a compound characterized by the presence of two imidazole rings connected via a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalytic systems can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Conditions may vary depending on the specific substitution reaction but can include bases or acids as catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) involves its ability to participate in redox reactions due to the presence of the disulfide bridge. This compound can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The imidazole rings can also interact with metal ions, influencing biochemical pathways .
Comparison with Similar Compounds
- 4,4’-[Disulfanediylbis(methylene)]dibenzonitrile
- 4,4’-[Disulfanediylbis(methylene)]bis(7-methoxy-2H-chromen-2-one)
- 4,4’-Disulfanediylbis(2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol)
Comparison: 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) is unique due to the presence of the imidazole rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications .
Properties
CAS No. |
74461-58-8 |
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Molecular Formula |
C10H14N4S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
5-methyl-4-[[(5-methyl-1H-imidazol-4-yl)methyldisulfanyl]methyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N4S2/c1-7-9(13-5-11-7)3-15-16-4-10-8(2)12-6-14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
WEYSBBDQVXFCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSSCC2=C(NC=N2)C |
Origin of Product |
United States |
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